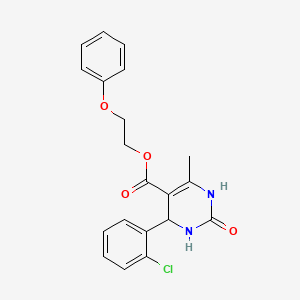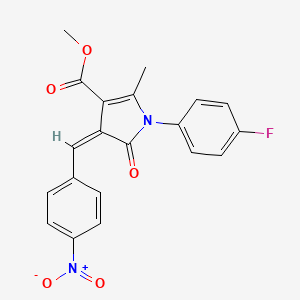![molecular formula C17H20O3 B4974522 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound has been extensively studied due to its potential applications in scientific research and drug development.
Mécanisme D'action
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene works by selectively blocking the β2-adrenergic receptors. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, these receptors stimulate various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking these receptors, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene can reduce the effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of cAMP, a second messenger molecule that is involved in various physiological processes. Additionally, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to reduce airway hyperresponsiveness in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to specifically study the effects of β2-adrenergic receptor activation or inhibition. Additionally, this compound has been extensively studied and has a well-established mechanism of action. One limitation of using 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene is its potential off-target effects. Although this compound is selective for the β2-adrenergic receptor, it may also interact with other receptors or enzymes.
Orientations Futures
There are many potential future directions for research on 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene. One direction is the development of more selective β2-adrenergic receptor antagonists with improved pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs for the treatment of respiratory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its potential applications in various disease states.
Méthodes De Synthèse
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-methylphenoxy)propyl magnesium bromide with 1-bromo-2-methoxybenzene in the presence of a palladium catalyst. Another method involves the reaction of 3-(3-methylphenoxy)propyl chloride with sodium methoxide and 1-bromo-2-methoxybenzene.
Applications De Recherche Scientifique
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been used extensively in scientific research as a selective β2-adrenergic receptor antagonist. This compound has been used to study the role of β2-adrenergic receptors in various physiological processes, including cardiac function, smooth muscle relaxation, and glucose metabolism. Additionally, 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been used in drug development for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
IUPAC Name |
1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-6-3-8-16(12-14)19-10-5-11-20-17-9-4-7-15(13-17)18-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVBMZXPANNNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[3-(3-methylphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate](/img/structure/B4974476.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4974480.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)

![ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)